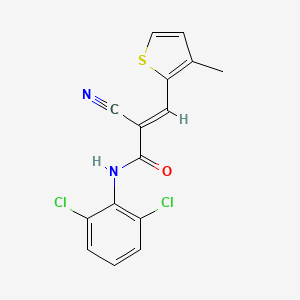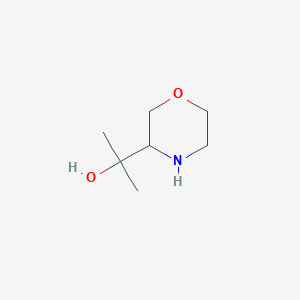
2-(Morpholin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Morpholin-3-yl)propan-2-ol” is a compound that belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring . It is a white to pale-yellow to yellow-brown solid or semi-solid or liquid .
Physical and Chemical Properties Analysis
“this compound” is a white to pale-yellow to yellow-brown solid or semi-solid or liquid . It has a molecular weight of 145.20 .Scientific Research Applications
Corrosion Inhibition
One significant application of tertiary amines, including compounds like 2-(Morpholin-3-yl)propan-2-ol, is in the inhibition of carbon steel corrosion. These compounds form a protective layer on the metal surface, retarding anodic dissolution and showing promise as anodic inhibitors. Studies have demonstrated their effectiveness through electrochemical methods, suggesting their potential in protecting against corrosion in various industrial applications (Gao, Liang, & Wang, 2007).
Antimicrobial and Anticonvulsive Properties
Research has also shown that morpholine derivatives exhibit pronounced anticonvulsive activities and some degree of peripheral n-cholinolytic activity, with negligible antibacterial effects. These findings open avenues for the development of new therapeutic agents targeting specific neurological disorders (Papoyan et al., 2011).
Gene Expression Manipulation
Morpholino oligomers, which include morpholine derivatives, have been extensively used to inhibit gene function across various model organisms, offering a relatively simple and rapid method to study gene function. Their application spans from embryonic development studies to potential treatments for diseases like Duchenne muscular dystrophy (Heasman, 2002).
Antioxidant Activity
Morpholine derivatives have been evaluated for their antioxidant activities, demonstrating the potential to neutralize active forms of oxygen. This activity indicates their potential application in developing treatments or supplements aimed at combating oxidative stress (Nurkenov et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-morpholin-3-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,9)6-5-10-4-3-8-6/h6,8-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRXWWGPUDHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1COCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781842-73-6 |
Source


|
| Record name | 2-(morpholin-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)
![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)
![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)
![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2969384.png)

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)
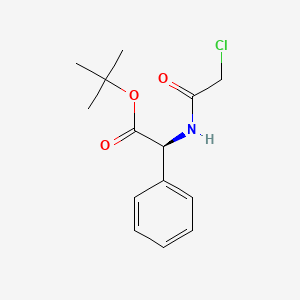

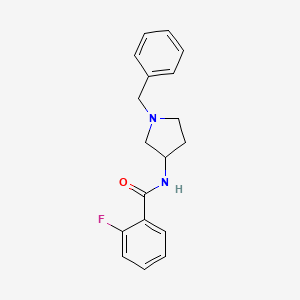

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)
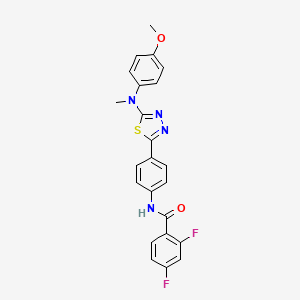
![N-[(methoxyamino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2969396.png)
